ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-based compound featuring a benzoate ester, a hydroxy group at position 7, and a tetrahydrofuran (THF)-derived carbamoyl substituent at position 3. The THF moiety introduces stereoelectronic effects, while the benzoate ester enhances lipophilicity, which may influence bioavailability or solubility .
However, direct pharmacological data are unavailable in the provided evidence; inferences are drawn from analogs.
Properties
IUPAC Name |
ethyl 3-[[7-hydroxy-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-30-24(29)16-5-3-6-17(11-16)26-23-20(22(28)25-14-19-7-4-10-31-19)12-15-8-9-18(27)13-21(15)32-23/h3,5-6,8-9,11-13,19,27H,2,4,7,10,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDLYCMHQVJORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines elements of benzoate and chromen derivatives. Its molecular formula is , with a molecular weight of approximately 372.42 g/mol. The presence of the tetrahydrofuran moiety and the chromen structure contributes to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of chromen have been shown to scavenge free radicals effectively, thus reducing oxidative stress in biological systems. This compound may share this property, making it a candidate for further investigation in oxidative stress-related diseases.
Anti-inflammatory Effects
Studies on related compounds suggest that this compound could possess anti-inflammatory properties. For instance, compounds derived from chromen have been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in managing conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The potential antimicrobial effects of this compound are noteworthy. Similar compounds have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests that the compound may be explored as a novel antimicrobial agent.
Case Studies and Research Findings
- Cardioprotective Effects : A study involving coumarin derivatives indicated that certain structural modifications could enhance cardioprotective effects against myocardial infarction in animal models. These findings highlight the potential of similar compounds to mitigate cardiac injury through antioxidant mechanisms and apoptosis inhibition .
- Antimycobacterial Activity : Research on related carbamate compounds has shown promising results against Mycobacterium species, suggesting that this compound may also exhibit antimycobacterial properties, warranting further exploration in this area .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that compounds similar to ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate exhibit antioxidant activity. The presence of the chromenylidene moiety is believed to contribute to this property, making it a candidate for developing antioxidants that can mitigate oxidative stress in biological systems .
1.2 Anticancer Activity
Studies have shown that derivatives of coumarin compounds possess anticancer properties. This compound may inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of reactive oxygen species and the activation of caspases .
Pharmacological Applications
2.1 Cardiovascular Health
There is emerging evidence that similar compounds can improve cardiovascular health by reducing inflammation and oxidative damage in myocardial tissues. This compound could potentially be developed as a therapeutic agent for conditions like myocardial infarction by enhancing cardiac function and reducing ischemic damage .
2.2 Neuroprotective Effects
The neuroprotective effects of coumarin derivatives have been documented, suggesting that this compound may protect neuronal cells from apoptosis caused by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
3.1 Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of biodegradable polymers. The incorporation of such bioactive compounds into polymer matrices can enhance their mechanical properties while imparting additional functionalities such as antimicrobial activity .
3.2 Drug Delivery Systems
The compound's amphiphilic nature allows it to be explored as a component in drug delivery systems, particularly for targeted therapy. Its ability to form micelles or liposomes can facilitate the encapsulation and controlled release of hydrophobic drugs, improving their bioavailability and therapeutic efficacy .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate with analogous chromene derivatives:
Key Observations
Chromene vs. Chromenone Cores: The target compound’s 2H-chromen-2-ylidene core differs from the 2H-chromen-2-one in , which includes a ketone group (C=O). This difference affects electronic properties: the imino group (C=N) in the target compound may enhance conjugation, while the ketone in ’s compound increases polarity .
Substituent Effects :
- The THF-methyl carbamoyl group in the target compound introduces steric bulk and hydrogen-bonding capability, contrasting with the thiosemicarbazide in , which offers sulfur-based reactivity (e.g., metal chelation).
- Halogenated analogs () exhibit reduced solubility but improved metabolic stability due to chloro groups, whereas the target’s hydroxy and ester groups may balance polarity and lipophilicity .
Synthetic Efficiency :
- achieved a 72% yield using ultrasonic irradiation , a green chemistry approach that reduces reaction time. The target compound’s synthesis (if analogous) might benefit from similar techniques, though its THF-carbamoyl group could require protective-group strategies .
Benzoate Esters: The target’s ethyl benzoate ester contrasts with the methyl esters in ’s sulfonylurea herbicides.
Crystallographic Considerations
For example, ’s compound could be refined using SHELXL to confirm tautomeric forms or hydrogen-bonding networks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, and how can reaction yields be optimized?
- Methodology : Begin with a condensation reaction between 7-hydroxy-3-carbamoyl-2H-chromen-2-one derivatives and ethyl 3-aminobenzoate under acidic or basic catalysis. Optimize yields using Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants . Monitor intermediates via HPLC and confirm regioselectivity using 2D NMR (e.g., NOESY for Z/E isomer verification) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
- Methodology : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight validation and FT-IR to confirm carbamoyl (C=O, ~1650 cm⁻¹) and chromen (C-O-C, ~1250 cm⁻¹) functional groups. Use ¹H-¹³C HMBC NMR to resolve ambiguities in imine (C=N) vs. amine (C-NH) linkages. If UV-Vis data conflicts with computational predictions (e.g., λmax shifts), re-evaluate solvent effects or tautomeric equilibria using time-dependent DFT calculations .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen for kinase inhibition (e.g., CDK or MAPK) using fluorescence-based assays, leveraging the chromen moiety’s intrinsic fluorescence. For cellular uptake studies, employ confocal microscopy with HEK-293 or HeLa cells, noting potential fluorescence quenching in acidic lysosomal environments .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with enhanced stability or activity?
- Methodology : Perform molecular docking (AutoDock Vina) to identify key binding interactions with target proteins (e.g., kinases). Use quantum mechanical calculations (Gaussian 16) to predict electron-deficient regions susceptible to hydrolysis or oxidation. Validate stability predictions via accelerated degradation studies under varying pH and temperature .
Q. What experimental strategies mitigate solubility challenges in aqueous systems?
- Methodology : Employ co-solvency (e.g., PEG-400/water mixtures) or nanoformulation (liposomes or micelles) to enhance bioavailability. Characterize solubility profiles using phase solubility diagrams and dynamic light scattering (DLS) for nanoparticle size distribution .
Q. How can reaction mechanisms for unexpected byproducts (e.g., hydrolyzed chromen derivatives) be elucidated?
- Methodology : Use LC-MS/MS to track degradation pathways under hydrolytic or oxidative conditions. Isotope-labeling studies (e.g., ¹⁸O-water) can distinguish between acid-catalyzed vs. base-catalyzed hydrolysis mechanisms. Compare experimental data with DFT-calculated transition states .
Q. What statistical approaches resolve contradictions in bioactivity data across different cell lines?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., cell membrane permeability differences). Validate findings using siRNA knockdown of efflux transporters (e.g., P-gp) to assess their role in activity discrepancies .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in structure-activity relationships (SAR)?
- Methodology : Re-examine force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Validate SAR hypotheses using site-directed mutagenesis of target proteins or isotopic tracer studies to confirm binding kinetics. Cross-reference with crystallographic data (if available) to refine models .
Q. What protocols ensure reproducibility in synthesizing stereoisomers (e.g., Z vs. E configurations)?
- Methodology : Control reaction conditions (e.g., light exposure, chiral catalysts) to favor Z-configuration. Use circular dichroism (CD) or X-ray crystallography to confirm stereochemistry. Publish detailed procedural metadata (e.g., stirring rate, inert gas purity) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
